Antimycobacterial Potency of Derived 4-Substituted Picolinohydrazonamides vs. Reference Drugs
5-Hydrazinyl-6-methylpicolinamide is a key synthetic precursor for a series of 4-substituted picolinohydrazonamides. These derivative compounds have demonstrated potent antimycobacterial activity. Specifically, three compounds in this series (compounds 6, 11, and 15) exhibited Minimum Inhibitory Concentration (MIC) values of 0.4–0.8 μg/mL against Mycobacterium tuberculosis [1]. This potency was superior to that of reference drugs used in the same study, highlighting the value of the 5-Hydrazinyl-6-methylpicolinamide core for generating highly active antitubercular leads.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 5-Hydrazinyl-6-methylpicolinamide (compounds 6, 11, 15): MIC 0.4–0.8 μg/mL |
| Comparator Or Baseline | Reference antitubercular drugs |
| Quantified Difference | Lower MIC values, indicating higher potency |
| Conditions | In vitro assay against M. tuberculosis |
Why This Matters
This evidence positions the compound as a gateway to a chemical space with validated, best-in-class-level antimycobacterial potency, directly informing its value in infectious disease research.
- [1] Gobis K, et al. 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. European Journal of Medicinal Chemistry. 2020;192:112106. View Source
